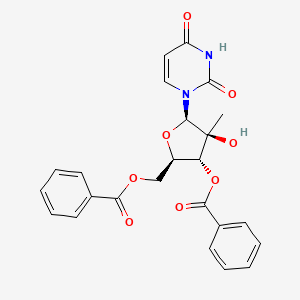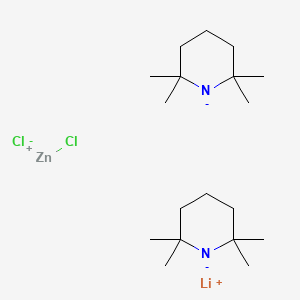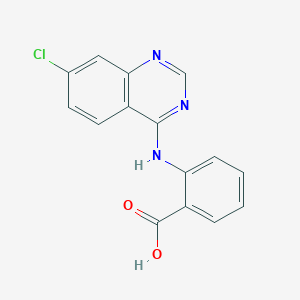
endo-BCN-PEG3-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: endo-BCN-PEG3-NH2 is synthesized through a series of chemical reactions involving the incorporation of a bicyclo[6.1.0]non-4-yne (BCN) group and a PEG linker. The BCN group is introduced to facilitate SPAAC reactions with azide-containing molecules .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped to handle complex organic synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: endo-BCN-PEG3-NH2 primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents under mild conditions, ensuring compatibility with sensitive biological molecules .
Major Products Formed: The major products formed from the SPAAC reaction of this compound are triazole-linked conjugates. These products are valuable in the synthesis of PROTACs and other bioconjugates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, endo-BCN-PEG3-NH2 is used as a linker in the synthesis of complex molecules, including PROTACs. Its ability to undergo SPAAC reactions makes it a versatile tool for creating bioconjugates and other functionalized molecules .
Biology: In biological research, this compound is used to label and modify biomolecules. Its PEG linker enhances solubility and reduces immunogenicity, making it suitable for use in various biological assays and experiments .
Medicine: In medicine, this compound is used in the development of targeted therapies, including PROTACs. These therapies exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to treating diseases .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other functionalized molecules. Its ability to undergo SPAAC reactions makes it a valuable reagent in the synthesis of high-value products .
Mecanismo De Acción
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C19H32N2O5 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18? |
Clave InChI |
WICZFPOMYSGZNG-JWTNVVGKSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)



![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)

![2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)


![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)
